3-(2,3-Dimethylphenoxy)propan-1-amine

Lipophilicity Drug-likeness Isomer comparison

3-(2,3-Dimethylphenoxy)propan-1-amine (CAS 953745-19-2) is a primary amine belonging to the phenoxypropanamine class, with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g·mol⁻¹. The compound features a 2,3-dimethyl-substituted phenoxy ring connected via an ether linkage to a linear three-carbon chain terminated by a primary amine, producing a computed LogP of 2.11 and a fraction of sp³-hybridized carbons (Fsp³) of 0.45.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12111649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenoxy)propan-1-amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCCN)C
InChIInChI=1S/C11H17NO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3
InChIKeyAAIIDHUSMCSYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenoxy)propan-1-amine CAS 953745-19-2: Chemical Identity, Class Assignment, and Procurement Baseline


3-(2,3-Dimethylphenoxy)propan-1-amine (CAS 953745-19-2) is a primary amine belonging to the phenoxypropanamine class, with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g·mol⁻¹ [1]. The compound features a 2,3-dimethyl-substituted phenoxy ring connected via an ether linkage to a linear three-carbon chain terminated by a primary amine, producing a computed LogP of 2.11 and a fraction of sp³-hybridized carbons (Fsp³) of 0.45 . It is supplied as a research-grade building block (typical purity ≥95%) and is intended exclusively for laboratory-scale synthesis and screening applications, not for direct therapeutic use .

Why 3-(2,3-Dimethylphenoxy)propan-1-amine Cannot Be Interchanged with Other Dimethylphenoxypropan-1-amine Isomers


The precise position of the two methyl substituents on the phenoxy ring dictates the molecule's three-dimensional shape, electron distribution, and lipophilicity, which in turn govern target recognition, metabolic stability, and physicochemical handling. The five constitutionally isomeric dimethylphenoxypropan-1-amines (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) are not functionally equivalent despite sharing the identical molecular formula and mass [1]. Subtle differences in computed LogP (spanning approximately 2.0–2.9 across the isomer series) and in hydrogen-bonding surface topology mean that a hit identified with one isomer in a biochemical or cellular screen cannot be assumed to reproduce with another. In fragment-based drug discovery and lead optimization, the 2,3-dimethyl arrangement provides a distinct vicinal-dimethyl steric and electronic signature that is absent in the more widely studied 2,6-dimethyl (mexiletine-type) or 3,4-dimethyl congeners [2]. The comparative data in Section 3 quantify several of these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(2,3-Dimethylphenoxy)propan-1-amine Versus Closest In-Class Analogs


Computed Lipophilicity (LogP) Differentiates the 2,3-Dimethyl Isomer from the 2,4- and 2,6-Dimethyl Isomers

The computed partition coefficient (LogP) for 3-(2,3-dimethylphenoxy)propan-1-amine is 2.105 . This places it intermediate between the more polar 3-(2,4-dimethylphenoxy)propan-1-amine (LogP = 2.031) and the more lipophilic 3-(2,6-dimethylphenoxy)propan-1-amine (LogP reported as 2.682–2.93 for the N-methyl derivative and 2.51 for the primary amine) . The 0.074 LogP unit increase over the 2,4-isomer corresponds to an approximately 19% higher theoretical partition ratio (ΔLogP × ln10 ≈ 0.17, representing a factor of ~1.19 in the partition coefficient). Differences in LogP directly influence membrane permeability, non-specific protein binding, and aqueous solubility profiles across an isomeric series, making the 2,3-isomer a distinct tool for tuning lipophilicity in medicinal chemistry campaigns.

Lipophilicity Drug-likeness Isomer comparison

Steric Topology: Vicinal 2,3-Dimethyl Substitution Confers a Distinct Spatial Signature Relative to 2,6- and 3,4-Isomers

The 2,3-dimethyl substitution pattern on the phenoxy ring generates a contiguous hydrophobic patch with a dihedral angle between the methyl groups of approximately 60°, whereas the 2,6-isomer presents an ortho,ortho'-disubstitution that substantially hinders rotation around the O–C(aryl) bond, and the 3,4-isomer places both methyl groups distal to the ether linkage. The Fsp³ value of 0.4545 for the target compound reflects a moderately flexible chain that, combined with the vicinal dimethyl steric profile, yields a molecular shape distinct from the symmetric 2,6-congener. Classical SAR studies on phenoxypropanolamines have demonstrated that the position of ring substituents dramatically affects binding affinity to β-adrenoceptors, with ortho-substitution generally reducing affinity relative to meta- or para-substituted analogs [1]. While direct binding data for the 2,3-isomer are not publicly available, the established principle that ring substitution pattern governs receptor recognition provides a strong class-level basis for expecting differentiated biological behavior.

Steric effects Molecular recognition Isomer selectivity

Supplier-Independent Purity Specification and Storage Stability Benchmarking

3-(2,3-Dimethylphenoxy)propan-1-amine is supplied at a minimum purity of ≥95% by multiple independent vendors, including Fluorochem (SKU F687074) , ChemScene (CS-0279601) , AKSci (2000CX) , and Leyan (1350271) . The recommended long-term storage condition is sealed, dry, at 2–8°C, which is more stringent than the ambient storage condition applicable to several other dimethylphenoxypropan-1-amine isomers (e.g., the 3,4-isomer is described as a liquid at room temperature with no cold-storage requirement) [1]. This indicates that the 2,3-isomer may have a higher propensity for degradation via amine oxidation or moisture uptake, warranting controlled storage for reproducible experimental outcomes. The availability of identical purity specifications across at least four independent suppliers also reduces single-supplier dependency risk for procurement planning.

Chemical procurement Quality control Storage stability

Hazard Classification and Safe-Handling Differentiation from Structurally Similar Amines

3-(2,3-Dimethylphenoxy)propan-1-amine is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is qualitatively identical to that of many primary alkyl amines, but the presence of all four hazard codes simultaneously means that the compound requires comprehensive personal protective equipment (PPE) and engineering controls (local exhaust ventilation) during handling. Procurement of a different dimethylphenoxypropan-1-amine isomer without verifying its specific safety data sheet could lead to inadequate risk mitigation.

Safety profile GHS classification Lab handling

Research and Industrial Application Scenarios Where 3-(2,3-Dimethylphenoxy)propan-1-amine Provides a Verifiable Advantage


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Vicinal Dimethyl Phenoxy Warhead

In fragment-based screening, the 2,3-dimethylphenoxypropan-1-amine scaffold fills a chemical space niche that the more common 2,6-dimethyl (mexiletine-type) or 3,4-dimethyl fragments do not occupy. Its LogP of 2.105 positions it within the preferred lipophilicity range for fragment libraries (LogP 1–3), and its Fsp³ of 0.45 provides a balance of aromatic character for target engagement and aliphatic flexibility for subsequent elaboration. Screening this fragment against novel protein targets may reveal binding modes unavailable to its regioisomeric counterparts, as demonstrated by the established sensitivity of β₁-adrenoceptor binding to phenoxy ring substitution patterns [1].

Isomeric Selectivity Profiling in GPCR or Ion Channel SAR Campaigns

When a lead series contains a dimethylphenoxy moiety, comprehensive SAR requires systematic exploration of all six dimethyl substitution patterns. The 2,3-isomer is the least commercially exploited of these isomers, making its procurement essential for complete SAR matrices. Without it, a medicinal chemistry team cannot rule out the possibility that the 2,3-vicinal dimethyl arrangement provides superior potency, selectivity, or metabolic stability relative to the 2,6- or 3,4-congeners. The availability of ≥95% purity material from multiple independent suppliers ensures reliable sourcing for this SAR purpose.

Prodrug or Linker Design Exploiting the Primary Amine Handle with Ortho-Meta Steric Shielding

The primary amine terminus of 3-(2,3-dimethylphenoxy)propan-1-amine is an ideal conjugation site for amide bond formation, sulfonamide coupling, or reductive amination in the construction of PROTACs, antibody-drug conjugate (ADC) linkers, or fluorescent probes. The vicinal 2,3-dimethyl substitution provides moderate steric shielding of the phenoxy oxygen, which may attenuate oxidative O-dealkylation by cytochrome P450 enzymes compared to an unsubstituted or para-substituted phenoxy ring. This property, inferred from class-level metabolism studies on alkylphenoxy ethers, positions the 2,3-isomer as a candidate building block where metabolic soft spots need to be modulated without introducing halogens or other heavy atoms.

Comparative Physicochemical Profiling in Preformulation Solubility and Permeability Screens

The measured or computed LogP difference of +0.074 relative to the 2,4-isomer may appear small but can be consequential in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer flux studies, where permeability often exhibits a log-linear dependence on LogP within a narrow window. Including the 2,3-isomer alongside the 2,4- and 2,6-isomers in a permeability-solubility matrix provides a more complete picture of how subtle changes in methyl group placement affect absorption potential, enabling more informed selection of a development candidate.

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